

protocol for long-term storage of active pp60v-src enzyme

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *pp60v-src Autophosphorylation site*

Cat. No.: B1593019

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Technical Support Center: pp60v-src Enzyme

This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of active pp60v-src enzyme.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of pp60v-src?

For long-term storage, it is recommended to store the pp60v-src enzyme at -80°C. Snap-freezing the aliquots in liquid nitrogen before transferring them to a -80°C freezer is the best practice to preserve activity. Avoid storing the enzyme at -20°C for long periods, as this can lead to a gradual loss of activity. Repeated freeze-thaw cycles are highly discouraged as they can denature the enzyme.[\[1\]](#)[\[2\]](#)

Q2: What is a suitable storage buffer composition for pp60v-src?

A common and effective storage buffer for kinases, including those in the Src family, is 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, and 20-50% glycerol.[\[1\]](#) The glycerol acts as a cryoprotectant to prevent ice crystal formation and stabilize the protein's structure during freezing.

Q3: Why is a reducing agent like DTT or TCEP important in the storage buffer?

Reducing agents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are crucial for preventing oxidation of the enzyme, particularly of cysteine residues, which can lead to inactivation and aggregation. TCEP is often preferred as it is more stable over time than DTT.[\[1\]](#)

Q4: What is the minimum recommended concentration for storing pp60v-src?

To minimize loss due to adsorption to the storage vessel and to maintain stability, it is recommended to store the enzyme at a concentration of at least 1 mg/mL.[\[2\]](#) If your protein solution is more dilute, consider adding a carrier protein like Bovine Serum Albumin (BSA) at a final concentration of 0.1 to 0.5 mg/mL to prevent loss.

Q5: How should I thaw my frozen pp60v-src aliquots?

Thaw the enzyme aliquots rapidly in a cool water bath and immediately place them on ice. Avoid slow thawing at room temperature or in the refrigerator, as this can promote protein degradation and aggregation.

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Loss of Kinase Activity	1. Repeated freeze-thaw cycles. 2. Improper storage temperature. 3. Oxidation of the enzyme. 4. Low protein concentration.	1. Aliquot the enzyme into single-use volumes to avoid repeated freezing and thawing. [1][2] 2. Ensure storage at -80°C in a non-frost-free freezer.[1][3] 3. Ensure the presence of a reducing agent like DTT or TCEP in the storage buffer.[1] 4. Concentrate the enzyme to at least 1 mg/mL before storage. [2]
Enzyme Aggregation	1. Ice crystal formation during slow freezing. 2. Absence of a cryoprotectant. 3. pH shift during freezing.[4]	1. Snap-freeze aliquots in liquid nitrogen before transferring to -80°C. 2. Include 20-50% glycerol or other cryoprotectants like sucrose or trehalose in the storage buffer.[1][5][6] 3. Use a buffer with a low freezing point dependency, such as HEPES, and ensure the final pH is stable.
Inconsistent Results in Kinase Assays	1. Incomplete mixing of the viscous storage buffer. 2. Contamination of the enzyme stock. 3. Degradation of ATP in the assay buffer.	1. Gently vortex the enzyme aliquot after thawing and before adding to the assay mix. Remember that the storage buffer contains a high concentration of glycerol.[3][7] 2. Use sterile techniques when handling the enzyme and prepare single-use aliquots to minimize contamination risk.[2] 3. Prepare fresh ATP solutions for your kinase assays and

store them properly in aliquots
at -20°C.

Data Summary

The following table summarizes the recommended storage conditions for active pp60v-src based on general best practices for kinase enzymes.

Parameter	Recommendation	Rationale
Storage Temperature	-80°C (long-term) or 4°C (short-term, days)	Minimizes enzymatic degradation and loss of activity.[2][8]
Storage Buffer	50 mM HEPES, pH 7.5	Maintains a stable pH environment.
Salt Concentration	100-150 mM NaCl	Mimics physiological ionic strength and helps maintain protein solubility.[1][9]
Reducing Agent	1 mM DTT or TCEP	Prevents oxidation and maintains enzyme activity.[1]
Cryoprotectant	20-50% Glycerol	Prevents ice crystal formation and stabilizes the protein structure during freezing.[1][5]
Protein Concentration	≥ 1 mg/mL	Reduces adsorption to surfaces and improves stability.[2]
Freezing Method	Snap-freezing in liquid nitrogen	Ensures rapid freezing and minimizes ice crystal damage.[1]
Thawing Method	Rapid thawing in a cool water bath	Minimizes time spent at intermediate temperatures where degradation can occur.
Aliquoting	Single-use aliquots	Avoids detrimental freeze-thaw cycles.[1][2]

Experimental Protocols

Protocol for Long-Term Storage of Active pp60v-src

- Buffer Preparation: Prepare a storage buffer containing 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, and 50% glycerol. Filter the buffer through a 0.22 µm filter.

- Buffer Exchange: If the purified pp60v-src is in a different buffer, perform a buffer exchange into the storage buffer using dialysis or a desalting column.
- Concentration: Concentrate the pp60v-src enzyme to a final concentration of ≥ 1 mg/mL using an appropriate centrifugal filter unit.
- Aliquoting: Dispense the concentrated enzyme into single-use polypropylene microcentrifuge tubes on ice. The volume of the aliquots should be appropriate for your typical experimental needs.
- Snap-Freezing: Immediately snap-freeze the aliquots by immersing them in liquid nitrogen.
- Storage: Transfer the frozen aliquots to a -80°C freezer for long-term storage.
- Thawing: When needed, thaw an aliquot quickly in a cool water bath, spin it down briefly, and place it on ice. Avoid repeated freeze-thaw cycles.

Protocol for Assessing pp60v-src Kinase Activity Post-Storage

This protocol describes a general in vitro kinase assay to determine the activity of the stored pp60v-src enzyme.

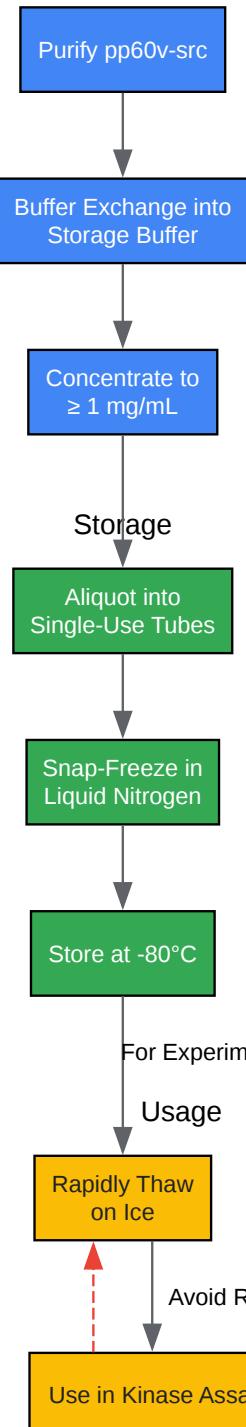
- Prepare Kinase Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP.[\[10\]](#)
- Prepare Substrate Solution: Dissolve a suitable peptide substrate (e.g., a peptide containing a tyrosine residue with flanking sequences optimized for Src kinases) in the kinase reaction buffer to a final concentration of 150 μ M.
- Prepare ATP Solution: Prepare a 1 mM ATP solution in the kinase reaction buffer. For radioactive assays, include [γ -³²P]ATP.
- Set up the Kinase Reaction:
 - On ice, add the following to a microcentrifuge tube:

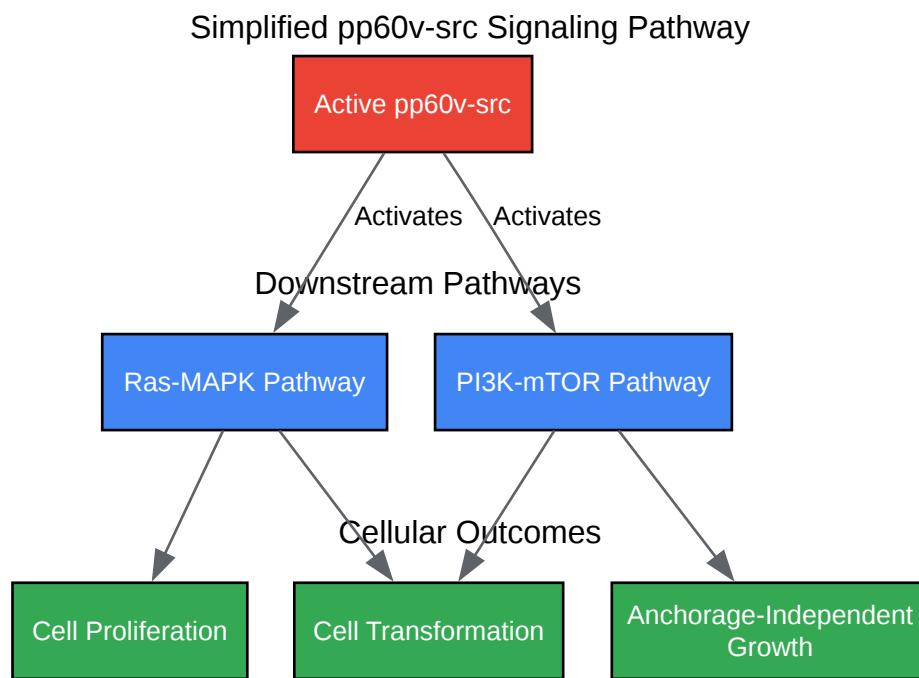
- Kinase Reaction Buffer
- Substrate Solution
- Thawed pp60v-src enzyme (the amount will depend on the specific activity and should be determined empirically)
- Initiate the Reaction: Start the reaction by adding the ATP solution and incubate at 37°C for a predetermined time (e.g., 10-30 minutes). The reaction time should be within the linear range of the assay.
- Stop the Reaction: Terminate the reaction by adding an equal volume of 2x SDS-PAGE sample buffer or by spotting the reaction mixture onto a phosphocellulose membrane and washing with phosphoric acid.
- Detection:
 - For radioactive assays: Analyze the phosphorylated substrate by SDS-PAGE and autoradiography or by scintillation counting of the phosphocellulose membrane.
 - For non-radioactive assays: Use a phosphotyrosine-specific antibody for detection via Western blotting or an ELISA-based format. Commercially available kinase activity assays, such as ADP-Glo™, can also be used, which measure ADP production as an indicator of kinase activity.

Visualizations

pp60v-src Storage Workflow

Preparation





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- To cite this document: BenchChem. [protocol for long-term storage of active pp60v-src enzyme]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1593019#protocol-for-long-term-storage-of-active-pp60v-src-enzyme]

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